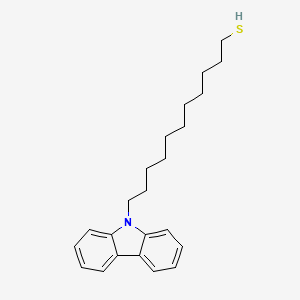
11-(9H-Carbazol-9-yl)undecane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(9H-Carbazol-9-yl)undecane-1-thiol is a chemical compound that features a carbazole moiety attached to an undecane chain with a thiol group at the terminal position. This compound is of interest due to its unique structural properties, which combine the aromaticity and electronic properties of carbazole with the reactivity of a thiol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(9H-Carbazol-9-yl)undecane-1-thiol typically involves the reaction of 9H-carbazole with an appropriate alkyl halide to introduce the undecane chain, followed by the introduction of the thiol group. One common method involves the use of 11-bromoundecane as the alkylating agent, which reacts with 9H-carbazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thiourea to introduce the thiol group, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
11-(9H-Carbazol-9-yl)undecane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Addition: The thiol group can add to alkenes and alkynes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Addition: Catalysts like palladium or platinum are often employed.
Major Products
Oxidation: Formation of 11-(9H-Carbazol-9-yl)undecane-1-disulfide.
Substitution: Formation of various substituted carbazole derivatives.
Addition: Formation of thioether derivatives.
Applications De Recherche Scientifique
11-(9H-Carbazol-9-yl)undecane-1-thiol has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential in bioconjugation and as a probe in biological systems.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 11-(9H-Carbazol-9-yl)undecane-1-thiol involves its ability to interact with various molecular targets through its thiol group. This includes the formation of covalent bonds with proteins and other biomolecules, which can modulate their activity. The carbazole moiety also contributes to its electronic properties, allowing it to participate in electron transfer processes and act as a photosensitizer .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazole: The parent compound, lacking the undecane chain and thiol group.
11-(9H-Carbazol-9-yl)undecane: Similar structure but without the thiol group.
9-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-9H-carbazole: A carbazole derivative with different substituents.
Uniqueness
11-(9H-Carbazol-9-yl)undecane-1-thiol is unique due to the presence of both the carbazole moiety and the thiol group, which confer distinct electronic and reactive properties. This combination makes it particularly useful in applications requiring both aromaticity and thiol reactivity .
Propriétés
Numéro CAS |
919803-83-1 |
|---|---|
Formule moléculaire |
C23H31NS |
Poids moléculaire |
353.6 g/mol |
Nom IUPAC |
11-carbazol-9-ylundecane-1-thiol |
InChI |
InChI=1S/C23H31NS/c25-19-13-7-5-3-1-2-4-6-12-18-24-22-16-10-8-14-20(22)21-15-9-11-17-23(21)24/h8-11,14-17,25H,1-7,12-13,18-19H2 |
Clé InChI |
HXXCUCYYCQAHKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


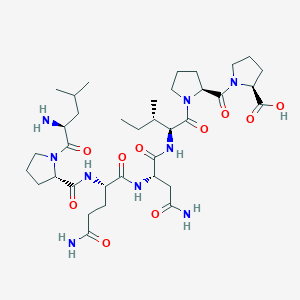
![Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]-](/img/structure/B14201852.png)
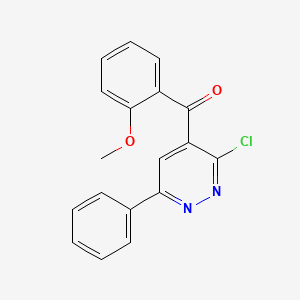


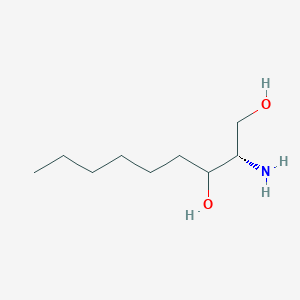
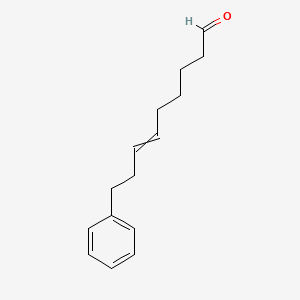

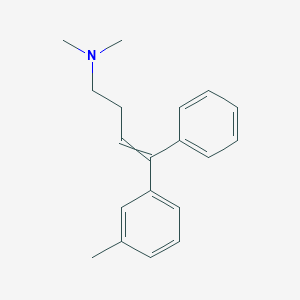
![Ethyl 3-[(2-aminoethyl)amino]but-2-enoate](/img/structure/B14201920.png)
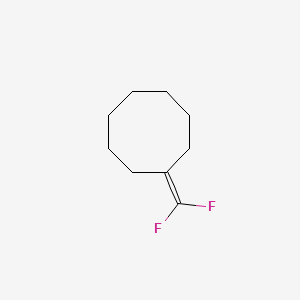
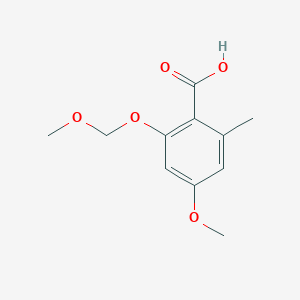
![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)
